N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom and a dimethylamino group. Its chemical formula is , and it features a 4-oxobutanamide backbone with a para-substituted methylphenyl group. This compound is primarily studied for its potential therapeutic applications, particularly in the modulation of biological pathways.
These reactions highlight the compound's reactivity and potential for further chemical transformations .
Research indicates that N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide may exhibit significant biological activities, including:
Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide typically involves several steps:
These methods ensure high yields and purity of the final product .
N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several potential applications:
The ongoing research into its properties may expand its applications further .
Interaction studies involving N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide focus on its binding affinities and effects on various biological targets:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds exhibit structural similarities to N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-3-Chloro-4-(4-methylphenyl)-4-oxobutanamide | Chlorine instead of Bromine | Potentially different reactivity due to chlorine's properties |
| N,N-Diethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide | Ethyl groups instead of Methyl | Variation in lipophilicity affecting bioavailability |
| 3-Bromo-N,N-Dimethyl-2-(p-tolyl)propanamide | Different backbone structure | Offers alternative pathways for synthesis and activity |
These compounds share common features but differ in their substituents or backbone structures, which can significantly influence their biological activities and chemical properties. The uniqueness of N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide lies in its specific combination of functional groups and its targeted biological effects .
Electrophilic bromination of tertiary amides requires precise regiocontrol to avoid over-bromination. N-Bromosuccinimide (NBS) has emerged as the reagent of choice due to its mild reactivity and compatibility with diverse solvents. Key advancements include:
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | AcOH | 25 | 95 | 97 |
| Br₂ | DCM | 0 | 82 | 89 |
| NBS/FeCl₃ | DCM | −10 | 98 | 99 |
Butadiene sulfone (BDS) replaces dimethyl sulfoxide (DMSO) as a recyclable, non-toxic catalyst for NBS-mediated bromination. In a benchmark study:
Palladium complexes enable C–C and C–N bond formation at the brominated position:
Microchannel reactors address scalability and safety challenges:
The displacement of the bromine atom in N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide by nucleophiles (e.g., hydroxide, thiols) is highly sensitive to solvent polarity. Kinetic studies in aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) demonstrate a 15–20× acceleration in bromine displacement compared to protic solvents like ethanol or water [3]. This aligns with the stabilization of charged transition states in polar aprotic media, where the developing negative charge on the leaving bromide ion is better accommodated.
A comparative analysis of second-order rate constants (k~2~) reveals the following trends:
| Solvent | Dielectric Constant (ε) | k~2~ (M⁻¹s⁻¹) |
|---|---|---|
| Dimethyl sulfoxide | 46.7 | 2.7 × 10⁻³ |
| Acetonitrile | 37.5 | 1.9 × 10⁻³ |
| Ethanol | 24.3 | 1.2 × 10⁻⁴ |
| Water | 80.1 | 8.5 × 10⁻⁵ |
Paradoxically, water exhibits slower kinetics despite its high polarity, attributed to competitive hydrogen bonding that stabilizes the ground state [3]. Computational solvation models further corroborate that aprotic solvents reduce the activation energy (ΔG‡) by 8–12 kcal/mol compared to protic solvents .
Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level reveal two competing pathways for acyl transfer in N,N-Dimethyl-3-Bromo-4-(4-methylphenyl)-4-oxobutanamide:
The energy profile for these pathways is summarized below:
| Pathway | ΔG‡ (kcal/mol) | Key Geometrical Features |
|---|---|---|
| Concerted | 18.2 | C-Br bond elongation (2.15 Å), partial C-O bond formation (1.98 Å) |
| Stepwise | 22.7 | Tetrahedral intermediate with C-O bond length of 1.54 Å |
TS1 exhibits significant charge separation (-0.42 e⁻ on bromide, +0.31 e⁻ on carbonyl carbon), favoring stabilization in polar solvents [3]. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the σ*(C-Br) orbital and lone pairs of the adjacent carbonyl oxygen, reducing the activation barrier by 4.3 kcal/mol [3].
Deuterium labeling at the N,N-dimethyl groups ([D~6~]-compound) and ^13^C labeling at the 4-oxobutanamide carbonyl carbon were employed to track methyl migration during thermal rearrangements. Key findings include:
The distribution of labeled products under varying conditions is summarized as follows:
| Temperature (°C) | % 1,2-Migration | % 1,3-Migration | % Retro-aldol Products |
|---|---|---|---|
| 60 | 62 | 18 | 20 |
| 80 | 78 | 12 | 10 |
| 100 | 65 | 25 | 10 |
At elevated temperatures (>80°C), competing 1,3-migrations become significant, likely due to destabilization of the enol intermediate [4]. Solid-state ^13^C NMR corroborates the formation of a keto-enol tautomer as the migratory species, with a 1.5 ppm upfield shift observed for the labeled carbonyl carbon .
| Descriptor | Experimental or Computed Value | Source |
|---|---|---|
| Molecular weight | 298.18g/mol [1] | |
| Logarithm of partition coefficient (XLogP3-AA) | 2.2 [1] | |
| Topological polar surface area | 37.4Ų [1] | |
| Hydrogen-bond donors | 0 [1] | |
| Hydrogen-bond acceptors | 2 [1] | |
| Rotatable bonds | 4 [1] | |
| Formal charge | 0 [1] |
A logarithm of the partition coefficient around 2 combined with low polar surface area situates the intermediate within the lipophilicity corridor commonly regarded as favourable for blood-brain-barrier penetration while still ensuring adequate aqueous handling during reaction work-up [2]. The absence of hydrogen-bond donors curtails intermolecular aggregation, lowering viscosity in high-solids slurries and facilitating filtration [3].
The brominated β-keto-amide is generated by electrophilic bromination of N,N-Dimethyl4-(4-methylphenyl)-4-oxobutanamide in a chlorinated solvent window between 55 °C and 60 °C [3]. Immediate utilisation in the next condensation step with 2-amino-5-methylpyridine precludes extensive storage, averting adventitious debromination.
Regulators mandate stringent impurity thresholds for zolpidem tartrate drug substance; typical specifications require each identified process-related impurity to remain below 0.15 percent area/weight, and unknowns below 0.10 percent [4]. Brominated β-keto-amide residuals therefore undergo vigilant surveillance.
| Impurity Class | Typical Acceptance Limit in Final Active Pharmaceutical Ingredient | Analytical Tool | Principal Mitigation Lever | Sources |
|---|---|---|---|---|
| Residual brominated β-keto-amide | ≤0.05 percent w/w [5] | High-performance liquid chromatography with diode-array detection | Extended extraction in sodium carbonate adjusted to pH 7.0 removes unreacted intermediate [3] [5] | |
| Dibrominated over-reaction product | Not more than 0.05 percent w/w [4] | High-performance liquid chromatography-mass spectrometry | Stoichiometric bromine control and real-time bromide ion titration curtail over-bromination [3] | |
| N-oxide by-product from air exposure | ≤0.03 percent w/w [6] | Ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry | Inert-gas blanket during bromination and storage [6] |
Process analytical technology triggers based on in-line bromine concentration and near-infra-red spectroscopy of slurry colour ensure quench timing within ±2 minutes of complete bromination, suppressing over-functionalisation [3]. Rapid phase disengagement followed by carbon-treated solvent exchange yields an isolated intermediate possessing greater than 99.5 percent area purity and less than 0.1 percent water, thereby meeting down-stream thermal-profile constraints [7].
Blood-brain-barrier transport of small molecules hinges on careful alignment of physicochemical properties: molecular weight below 400 daltons, topological polar surface area below 70 Ų, no more than five hydrogen-bond donors, and an optimal logarithm of the partition coefficient in the 3-to-5 interval [2]. The brominated β-keto-amide naturally satisfies most thresholds but remains marginal in lipophilicity. Subtle isosteric or alkyl-chain edits can elevate barrier flux without compromising synthetic orthodoxy.
| Structural Variant | Rationale for Modification | Logarithm of Partition Coefficient (computed) | Predicted Blood-Brain-Barrier Permeability Trend | Sources |
|---|---|---|---|---|
| N,N-Diethyl analogue | Elevates lipophilicity by two carbon atoms | 3.1 [8] | Moderate increase due to higher membrane insertion [2] | |
| Chlorine substituted aryl bromide (para-chloro analogue) | Reduces atomic mass, maintains halogen bonding potential | 2.8 [9] | Slight improvement; reduced molecular weight promotes passive diffusion [2] | |
| Fluoro-olefin amide bioisostere | Replaces carbonyl with bioisosteric fluoro-alkene to lower polar surface area | 2.9 [10] | Enhanced permeability; fewer hydrogen-bond acceptors [10] | |
| Esterification of amide carbonyl | Removes hydrogen-bond acceptor, raises lipophilicity | 4.3 [11] | Significant gain; esters out-perform amides in passive membrane assays [11] |
Computational values derive from publicly available cheminformatics packages validated against partition coefficient shake-flask experiments [11].
Microfluidic blood-brain-barrier organ-on-chip testing confirmed that the esterified derivative traversed endothelial layers with an apparent permeability coefficient of 5.0 × 10⁻⁶ cm/s, doubling the parental amide’s 2.4 × 10⁻⁶ cm/s rate while preserving monolayer integrity [12].
Replacing amide linkages with hetero-aromatic rings such as 1,2,3-triazole or 1,2,4-oxadiazole maintains planarity and electronic signature yet mitigates hydrolytic liability [13]. Such transformations have yielded marked potency enhancements in disease-relevant models, underscoring translational potential.
| Compound Number and Core Change | Cellular Model | Neuroprotective EC₅₀ | Comparative Efficacy Relative to Amide Parent | Source |
|---|---|---|---|---|
| Compound 29 (1,2,3-triazole replacing amide) | Mouse hippocampal neuron line HT22 challenged with glutamate | 0.90 µM [13] | 233 percent of amide reference compound 28 efficacy | [13] |
| Compound 40 (1,2,4-oxadiazole replacing amide) | Same HT22 oxidative stress assay | 0.25 µM [14] | 352 percent of amide prototype 28 efficacy | [14] |
| Oxadiazole derivative 45 targeting metabotropic glutamate receptor subtype-7 | Membrane binding and rat pharmacokinetic study | Inhibition constant 30 nM [13] | High central nervous system permeability; brain-to-plasma exposure ratio 0.65 | [13] |
Synergising the brominated β-keto-amide’s synthetic accessibility with hetero-isosteric ring insertion could produce dual-function metabolites that serve as both hypnotic intermediates and stand-alone neuroprotective agents. Candidate generation should blend high-throughput copper-catalysed azide–alkyne cycloaddition with automated permeability screening to afford rapid structure–property read-outs [13] [11].